molecular formula C12H28O2Si B8665492 1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]- CAS No. 178905-39-0

1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B8665492
CAS No.: 178905-39-0
M. Wt: 232.43 g/mol
InChI Key: ALAZQHUMRPXUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]- is a useful research compound. Its molecular formula is C12H28O2Si and its molecular weight is 232.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178905-39-0

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

3-tri(propan-2-yl)silyloxypropan-1-ol

InChI

InChI=1S/C12H28O2Si/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-13H,7-9H2,1-6H3

InChI Key

ALAZQHUMRPXUEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (60% dispersion in mineral oil, 2.68 g, 0.067 mol) in tetrahydrofuran (112 mL) at 0° C. under an atmosphere of nitrogen was added n-propandiol (5 g, 0.067 mol) in tetrahydrofuran (36 mL), and the mixture was stirred for 15 min at the same temperature, warmed up to room temperature and stirred for 30 min. After cooling to 0° C., chlorotriisopropylsilane (18.2 mL, 0.067 mol) was added dropwise to reaction mixture and the mixture was stirred with gradual warming to ambient temperature over 2 h. After re-cooling to 0° C., the reaction mixture was quenched by addition of water (30 mL) and the mixture was diluted with water, extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo. The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 2 to 15% tetrahydrofuran in hexanes gradient) to yield the title compound (25, 14.6 g, 0.063 mol, 94%) as colorless oil.
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Yield
94%

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